6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol is a chemical compound characterized by its unique molecular structure and potential applications in various fields. It belongs to the class of dioxanes, which are cyclic compounds containing two oxygen atoms in a six-membered ring. This compound is notable for its ethyl and methyl substituents, which influence its chemical behavior and reactivity.
The compound is classified under organic compounds with the following identifiers:
It is often synthesized through specific chemical reactions involving diols or hydroxy ethers under acidic conditions, making it a subject of interest in organic synthesis and industrial applications .
The synthesis of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol typically involves the cyclization of appropriate diols or hydroxy ethers. One common method includes:
The molecular structure of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol features a six-membered dioxane ring with two oxygen atoms and various substituents:
Property | Value |
---|---|
InChI | InChI=1S/C8H16O3/c1-4-7-5(2)8(9)11-6(3)10-7/h5-9H,4H2,1-3H3 |
InChI Key | SBCBIOOZGKSZSE-UHFFFAOYSA-N |
Canonical SMILES | CCC1C(C(OC(O1)C)O)C |
This structure indicates the presence of functional groups that can participate in various chemical reactions .
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol can undergo several types of chemical reactions:
The reactions lead to the formation of various products depending on the reagents used:
The mechanism of action for 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol involves its interaction with specific molecular targets. The compound can engage in hydrogen bonding and other interactions with enzymes or receptors, thereby influencing their activity. The precise pathways depend on the application context in which the compound is utilized .
The physical and chemical properties of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol are critical for its applications:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties suggest that the compound can be effectively used as a solvent or reagent in organic synthesis .
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol has several applications across different scientific domains:
This compound's unique structure and reactivity make it valuable for research and industrial applications alike.
CAS No.: 54986-75-3
CAS No.: 64885-97-8
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0